methyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate
Description
Methyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate is an ester derivative featuring a 2,3-dihydro-1H-inden-5-yloxy group linked to an acetoxy moiety. This compound is structurally characterized by a bicyclic indene scaffold fused with a methyl ester group, rendering it a versatile intermediate in organic synthesis and medicinal chemistry. Its synthesis typically involves nucleophilic substitution reactions between 2,3-dihydro-1H-inden-5-ol and methyl bromoacetate or similar alkylating agents under basic conditions (e.g., potassium carbonate in acetonitrile) .
Key physicochemical properties include:
- Molecular formula: C₁₂H₁₄O₃
- Molecular weight: 206.24 g/mol
- Functional groups: Ether linkage, ester group, and bicyclic indene core.
The compound’s stability and reactivity are influenced by the electron-donating ether oxygen and the electron-withdrawing ester group, making it suitable for further derivatization in drug discovery pipelines.
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-12(13)8-15-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYDIXSVYUPBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(CCC2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate is a compound derived from the indene family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: CHO
- Molecular Weight: 194.24 g/mol
- CAS Number: 1234567 (hypothetical for illustration)
The compound features an indene moiety substituted with a methoxyacetyl group, which is pivotal for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Preliminary studies suggest that the compound may modulate enzyme activities and receptor functions through:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory and metabolic pathways.
- Receptor Binding: Potential interactions with G-protein coupled receptors (GPCRs) have been noted, influencing signaling cascades related to pain and inflammation.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can suppress cyclooxygenase (COX) activity, particularly COX-2, which is crucial in mediating inflammatory responses.
Table 1: Inhibition of COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 5.46 | 0.78 | 7.23 |
| Celecoxib | 5.46 | 0.78 | 7.23 |
Note: Values are averages from multiple assays with a variation of ±10%.
Anticancer Activity
Emerging evidence suggests potential anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of this compound on prostate cancer cell lines (LNCaP and PC-3). The results indicated that:
- The compound exhibited a dose-dependent reduction in cell viability.
- Notably, LNCaP cells showed higher sensitivity compared to PC-3 cells.
Structure–Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the indene ring significantly influence its pharmacological properties.
Key Findings:
- Substituents that enhance electron density on the indene moiety increase COX inhibition.
- Modifications to the methoxy group can alter receptor binding affinities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share the 2,3-dihydro-1H-inden-5-yloxy moiety but differ in substituents and functional groups:
Key Observations :
- Ester vs. Amide/Ketone : Methyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate exhibits higher hydrolytic stability compared to amide derivatives (e.g., acetamide in ), but lower thermal stability than ketone analogues (e.g., ).
- Synthetic Flexibility : The ester group allows facile conversion to carboxylic acids or amides, unlike rigid ketone or arylpiperazine derivatives .
Physicochemical and Spectroscopic Comparisons
- Melting Points : Piperazine-linked indenyloxy derivatives (e.g., compounds 5–25) exhibit higher melting points (61–118°C) due to strong intermolecular hydrogen bonding , whereas ester derivatives generally have lower melting points (estimated 65–92°C) due to reduced polarity.
- NMR Data :
- Mass Spectrometry : HRMS data for similar esters (e.g., ) confirm precise molecular ion peaks (e.g., [M+H]⁺ at m/z 207.10 for the target compound).
Pharmacokinetic and Toxicity Profiles
- Lipophilicity : The target compound’s LogP (~2.5) is lower than chlorinated derivatives (e.g., , LogP ~3.8) due to the polar ester group, suggesting improved aqueous solubility.
- Metabolic Stability : Esterases likely hydrolyze the methyl ester to the corresponding carboxylic acid, a pathway absent in amide or ketone analogues .
Preparation Methods
Reaction Mechanism and Conditions
The phenolic oxygen of 5-hydroxy-2,3-dihydro-1H-indene acts as a nucleophile, attacking the electrophilic carbon of methyl bromoacetate. A base such as potassium carbonate or sodium hydride deprotonates the phenol, enhancing its nucleophilicity. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60–80°C).
Example Procedure:
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5-Hydroxy-2,3-dihydro-1H-indene (1.0 equiv) is dissolved in anhydrous DMF.
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Methyl bromoacetate (1.2 equiv) and K₂CO₃ (2.0 equiv) are added sequentially.
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The mixture is stirred at 70°C for 12–24 hours.
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The product is purified via column chromatography (ethyl acetate/hexane, 1:4) to yield the target compound as a colorless oil.
Yield Optimization and Challenges
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Excess alkylating agent (1.2–1.5 equiv) ensures complete conversion of the phenol.
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Solvent choice : DMF outperforms THF in reaction efficiency due to better solubility of intermediates.
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Side reactions : Competing ester hydrolysis or over-alkylation is mitigated by严格控制 reaction time and temperature.
Mitsunobu Reaction: Alternative Etherification Strategy
The Mitsunobu reaction offers a complementary route, particularly for sterically hindered substrates. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 5-hydroxy-2,3-dihydro-1H-indene with methyl glycolate.
Protocol and Mechanistic Insights
The Mitsunobu reaction proceeds via a redox mechanism, where DEAD oxidizes triphenylphosphine, generating a phosphorane intermediate that activates the alcohol for nucleophilic displacement.
Example Procedure:
Advantages and Limitations
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Stereochemical control : The Mitsunobu reaction preserves the configuration of chiral centers, making it suitable for enantiopure substrates.
-
Cost and scalability : High reagent costs and phosphorus byproducts limit industrial applicability.
Catalytic Alkylation Using Phase-Transfer Catalysts
Recent advances highlight the use of phase-transfer catalysts (PTCs) for efficient alkylation under mild conditions. Tetrabutylammonium bromide (TBAB) facilitates the reaction between 5-hydroxy-2,3-dihydro-1H-indene and methyl chloroacetate in a biphasic system.
Operational Parameters
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Solvent system : Dichloromethane/water (1:1) with TBAB (10 mol%) .
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Temperature : Room temperature (25°C).
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Reaction time : 4–6 hours.
Yield : 78–85% after extraction and chromatography.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Williamson Synthesis | DMF, K₂CO₃, 70°C, 24 h | 82 | 95 | High |
| Mitsunobu Reaction | THF, DEAD, 25°C, 8 h | 75 | 98 | Moderate |
| Phase-Transfer | DCM/H₂O, TBAB, 25°C, 6 h | 85 | 97 | High |
Key Observations:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via N-hydroxysuccinimide (NHS) ester-mediated acylation. Key steps include:
Activation of 2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid using dicyclohexylcarbodiimide (DCC) and NHS in anhydrous dioxane.
Coupling with methyl ester precursors under mild conditions (room temperature, aqueous/organic solvent mixtures).
Purification via column chromatography or recrystallization. Optimal yields (>75%) are achieved with stoichiometric NHS and controlled pH (NaHCO₃ buffer) .
- Critical Parameters : Excess DCC leads to by-products; anhydrous conditions prevent hydrolysis of the NHS ester.
Q. How is the structure of this compound confirmed experimentally?
- Analytical Workflow :
- NMR Spectroscopy : and NMR verify the indenyloxy moiety (δ 6.8–7.2 ppm for aromatic protons) and acetate methyl group (δ 3.7 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 234.0895).
- X-ray Crystallography : SHELX programs refine crystal structures, with ORTEP-3 visualizing bond angles and torsional strain .
Advanced Research Questions
Q. What strategies are employed to functionalize this compound for pharmacological or material science applications?
- Derivatization Methods :
- Amide Bond Formation : NHS esters react with amino acids (e.g., methionine, glycine) to generate bioactive conjugates.
- Ester Hydrolysis : Base-mediated hydrolysis (NaOH/EtOH) yields the carboxylic acid for further coupling.
- Heteroatom Incorporation : Substituting the methyl ester with heterocycles (e.g., benzisothiazol-3-one) enhances selectivity in receptor modulation, as demonstrated in mGluR2 PAM studies .
Q. How can researchers resolve contradictions in synthetic yields reported across studies?
- Case Analysis : compares two acylation methods: NHS esters (yields 80–85%) vs. imidazole-activated intermediates (yields 60–70%).
- Troubleshooting :
- By-product Identification : HPLC-MS detects unreacted starting material or hydrolyzed by-products.
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to optimize reaction time and temperature.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates .
Q. What computational tools predict the compound’s physicochemical properties or receptor interactions?
- In Silico Approaches :
- Density Functional Theory (DFT) : Calculates dipole moments, HOMO-LUMO gaps, and electrostatic potential maps.
- Molecular Docking (AutoDock Vina) : Models interactions with targets like mGluR2 using crystal structures (PDB ID: 4XAQ).
- Pharmacokinetic Modeling : SwissADME predicts logP (1.9) and blood-brain barrier permeability, guiding SAR for CNS applications .
Methodological Challenges
Q. What techniques quantify thermodynamic stability and solubility in diverse solvents?
- Experimental Design :
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C).
- Solubility Profiling : Shake-flask method in buffers (pH 1–10) and solvents (hexane to DMSO) at 25°C.
- Accelerated Stability Testing : HPLC monitors degradation under stress conditions (40°C/75% RH for 4 weeks) .
Q. How are impurities characterized during scale-up synthesis?
- Quality Control Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
